Superior PKA Activation Potency in T. brucei Compared to the Natural Nucleoside Inosine
Jaspamycin demonstrates significantly higher potency as a T. brucei PKA (TbPKA) activator compared to the natural nucleoside ligand, inosine. In a direct assay of the TbPKA holoenzyme, Jaspamycin's EC50 was determined to be 6.5 nM, which is approximately 2.2-fold more potent than the EC50 of 14 nM observed for inosine [1]. This superior potency is likely attributable to the 7-cyano group on its 7-deazainosine scaffold, which enhances binding affinity to the PKAR regulatory subunit.
| Evidence Dimension | EC50 for TbPKA holoenzyme activation |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | Inosine: 14 nM (95% CI: 13–15 nM) |
| Quantified Difference | ~2.2-fold higher potency |
| Conditions | Recombinant T. brucei PKAR/PKAC1 holoenzyme activation assay |
Why This Matters
Higher potency ensures more efficient target engagement at lower concentrations, reducing the required dosage and minimizing potential off-target effects in experimental models of trypanosomiasis.
- [1] Bachmaier, S., et al. (2019). Nucleoside analogue activators of cyclic AMP-independent protein kinase A of Trypanosoma. Nature Communications, 10(1), 1421. View Source
- [2] Ober, V. T., et al. (2024). Purine nucleosides replace cAMP in allosteric regulation of PKA in trypanosomatid pathogens. eLife, 12, RP91040. View Source
